1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine
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Overview
Description
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol . It is a heterocyclic compound that belongs to the class of isoquinolines and guanidines . This compound is primarily used for research purposes in various fields of chemistry and biology .
Preparation Methods
The synthesis of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor . One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine to form the desired guanidine compound . Industrial production methods may involve the use of metal-catalyzed guanidylation or the use of S-methylisothiourea as a guanidylating agent .
Chemical Reactions Analysis
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine involves its interaction with molecular targets such as enzymes and receptors . The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity . The compound may also interact with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine can be compared with other similar compounds, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxyisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile
These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the guanidine group in this compound makes it unique in its ability to interact with a wide range of biological targets .
Properties
CAS No. |
474304-18-2 |
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Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]guanidine |
InChI |
InChI=1S/C15H20N4O2/c1-20-13-8-10-5-7-18-12(4-3-6-19-15(16)17)11(10)9-14(13)21-2/h5,7-9H,3-4,6H2,1-2H3,(H4,16,17,19) |
InChI Key |
VRUYEFQLMTVERU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CCCN=C(N)N)OC |
Origin of Product |
United States |
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